molecular formula C18H14ClN3O2S B7757658 5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7757658
M. Wt: 371.8 g/mol
InChI Key: SNBBSSADFVKRCZ-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a chloro-substituted methoxyphenyl ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Pyrrolone Core: The pyrrolone ring can be synthesized via a condensation reaction between an appropriate amine and a diketone or ketoester.

    Coupling of the Benzothiazole and Pyrrolone Units: The benzothiazole and pyrrolone units are coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Final Functionalization: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, and the amino group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety or the chloro group, resulting in the formation of corresponding amines or dechlorinated products.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, potassium carbonate, and various halogenating agents are employed under controlled temperatures and solvent conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and dechlorinated compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the chloro and methoxy groups, resulting in different reactivity and biological activity.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one: Similar structure but with a methoxy group at a different position, affecting its chemical properties.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one: Contains a chloro group at a different position, leading to variations in reactivity.

Uniqueness

The presence of both chloro and methoxy groups in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, and potential for diverse biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-24-14-7-6-10(19)8-12(14)22-9-13(23)16(17(22)20)18-21-11-4-2-3-5-15(11)25-18/h2-8H,9,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBSSADFVKRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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